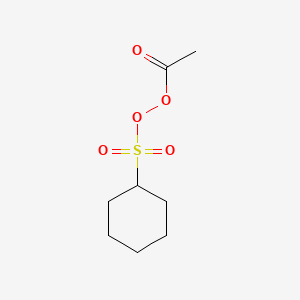
Peroxide, acetyl cyclohexylsulfonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This liquid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a water slurry.
Applications De Recherche Scientifique
Industrial Applications
-
Polymer Production
- Acetyl cyclohexylsulfonyl peroxide serves as a polymerization initiator, particularly in the production of thermosetting resins and plastics. It facilitates the cross-linking process that enhances the durability and thermal stability of polymers.
-
Rubber Manufacturing
- In the rubber industry, this peroxide is crucial for vulcanization processes. It improves the mechanical properties of rubber products, making them more resilient to wear and environmental factors.
-
Paints and Coatings
- The compound is used in formulating paints and coatings, where it acts as a curing agent. Its ability to initiate polymerization at ambient temperatures allows for quicker drying times and improved finish quality.
-
Adhesives
- Acetyl cyclohexylsulfonyl peroxide is also employed in adhesive formulations, where it enhances bonding strength through cross-linking mechanisms.
Health and Safety Considerations
While acetyl cyclohexylsulfonyl peroxide has beneficial industrial applications, it poses several health risks:
- Acute Effects : Exposure can lead to skin irritation, burns, and respiratory issues such as coughing or shortness of breath. In severe cases, it can cause pulmonary edema .
- Chronic Effects : Long-term exposure has not been conclusively linked to cancer or reproductive hazards according to current data; however, caution is advised due to its irritative properties .
Case Study 1: Rubber Industry Application
In a study conducted on the vulcanization of rubber with acetyl cyclohexylsulfonyl peroxide as an initiator, researchers found that the resulting rubber exhibited superior tensile strength and elasticity compared to conventional methods using sulfur-based curing agents. This improvement was attributed to the efficient cross-linking facilitated by the peroxide .
Case Study 2: Paint Formulation
A comparative analysis of paint formulations using acetyl cyclohexylsulfonyl peroxide revealed that paints cured with this compound dried faster and exhibited better resistance to environmental degradation than those cured with traditional hardeners. This property makes it particularly valuable in outdoor applications where durability is critical .
Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Polymer Production | Initiator for thermosetting resins | Enhances durability and thermal stability |
| Rubber Manufacturing | Vulcanization agent | Improves mechanical properties |
| Paints and Coatings | Curing agent | Quicker drying times, improved finish quality |
| Adhesives | Bonding agent | Strengthens adhesive properties |
Propriétés
Numéro CAS |
3179-56-4 |
|---|---|
Formule moléculaire |
C8H14O5S |
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
cyclohexylsulfonyl ethaneperoxoate |
InChI |
InChI=1S/C8H14O5S/c1-7(9)12-13-14(10,11)8-5-3-2-4-6-8/h8H,2-6H2,1H3 |
Clé InChI |
BSVQJWUUZCXSOL-UHFFFAOYSA-N |
SMILES |
CC(=O)OOS(=O)(=O)C1CCCCC1 |
SMILES canonique |
CC(=O)OOS(=O)(=O)C1CCCCC1 |
Apparence |
Solid powder |
Key on ui other cas no. |
3179-56-4 |
Description physique |
This liquid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a water slurry. |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acetyl cyclohexanesulfonyl peroxide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















